molecular formula C7H16ClN B1380085 2-Ethyl-3-methylpyrrolidine hydrochloride CAS No. 1797793-93-1

2-Ethyl-3-methylpyrrolidine hydrochloride

Cat. No. B1380085
CAS RN: 1797793-93-1
M. Wt: 149.66 g/mol
InChI Key: CXWHOTCKCQSLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-methylpyrrolidine hydrochloride (2EMPH) is an organic compound with a chemical structure of C6H13N·HCl. It is a colorless, crystalline solid with a melting point of 110–112 °C. 2EMPH has a wide range of applications in the field of organic synthesis and has been used as a precursor in the synthesis of various drugs and other compounds. In addition, 2EMPH can be used as a catalyst in the production of polymers.

Scientific Research Applications

Pharmacological Applications

Studies have explored the pharmacological profiles of novel serotonin receptor antagonists with structures closely related to pyrrolidine derivatives. For example, a study on R-96544, the active form of a novel 5-HT2A receptor antagonist, found it to have potent antiplatelet and antithrombotic effects, suggesting potential applications in preventing cardiovascular diseases (Ogawa et al., 2002). This indicates the relevance of pyrrolidine derivatives in developing new cardiovascular drugs.

Synthetic and Chemical Applications

Pyrrolidine derivatives have been utilized in various synthetic applications, including the synthesis of antioxidants and the improvement of chemical processes. For instance, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, a new synthetic antioxidant, demonstrates the utility of pyrrolidine derivatives in enhancing the yield of chemical processes and producing compounds with potential therapeutic applications (Yao Xing-sheng, 2007).

Antimicrobial Activity

The antimicrobial activity of novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, has been investigated, revealing that some compounds showed promising in vitro antifungal activities against several test fungi (Cvetković et al., 2019). This research highlights the potential of pyrrolidine derivatives in developing new antifungal agents.

Analytical Chemistry

Pyrrolidine derivatives have also found applications in analytical chemistry, such as the development of new analytical methods for detecting impurities in pharmaceutical compounds. For example, a study on the analysis of N-methylpyrrolidine in cefepime hydrochloride by ion chromatography emphasizes the role of pyrrolidine derivatives in ensuring drug safety and compliance with regulatory standards (Page et al., 2014).

Mechanism of Action

Target of Action

This compound belongs to the class of pyrrolidine alkaloids, which are known for their diverse biological activities

Mode of Action

Pyrrolidine alkaloids, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-Ethyl-3-methylpyrrolidine hydrochloride with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

As a member of the pyrrolidine alkaloids, it is expected to exhibit a range of biological activities . Detailed studies are required to describe the specific molecular and cellular effects of this compound’s action.

properties

IUPAC Name

2-ethyl-3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7-6(2)4-5-8-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWHOTCKCQSLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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